molecular formula C10H11NO2 B8137751 (2S)-2-amino-2-cuban-1-yl-acetic acid

(2S)-2-amino-2-cuban-1-yl-acetic acid

Cat. No.: B8137751
M. Wt: 177.20 g/mol
InChI Key: JYOMHTWNXWROEP-HNDLODAJSA-N
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Description

(2S)-2-amino-2-cuban-1-yl-acetic acid is a unique compound characterized by the presence of a cubane structure, which is a highly strained, cubic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:

    Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simpler hydrocarbons.

    Functionalization: The cubane core is then functionalized to introduce the amino and acetic acid groups. This often involves reactions such as halogenation, followed by substitution with amino and carboxyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-cuban-1-yl-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-2-cuban-1-yl-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate.

    Industry: Potential use in materials science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cuban-1-yl-acetic acid involves its interaction with molecular targets through its amino and carboxyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The cubane structure may also impart unique properties that enhance its activity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Cuban-1-yl)acetic acid: Similar structure but lacks the amino group.

    2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid: Contains a tert-butoxycarbonyl-protected amino group.

Uniqueness

(2S)-2-amino-2-cuban-1-yl-acetic acid is unique due to the presence of both the cubane structure and the amino group, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-2-cuban-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOMHTWNXWROEP-HNDLODAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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